Home > Products > Screening Compounds P72375 > Linagliptin Emp Impurity D
Linagliptin Emp Impurity D -

Linagliptin Emp Impurity D

Catalog Number: EVT-13986488
CAS Number:
Molecular Formula: C20H18N6O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Linagliptin Emp Impurity D is a significant compound related to the pharmaceutical drug linagliptin, which is used primarily as a Dipeptidyl Peptidase-4 inhibitor for the management of type 2 diabetes. This impurity, identified by its molecular formula C20H18N6O3C_{20}H_{18}N_{6}O_{3} and molecular weight of 390.4 g/mol, is a by-product that arises during the synthesis of linagliptin. Understanding this impurity is crucial for ensuring the quality and safety of linagliptin formulations.

Source

The compound Linagliptin Emp Impurity D is derived from the synthesis processes involved in producing linagliptin. It can be identified through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . The presence of this impurity can impact the efficacy and safety profile of linagliptin, necessitating careful monitoring during drug production.

Classification

Linagliptin Emp Impurity D falls under the category of pharmaceutical impurities, which are unintended substances produced during the synthesis of active pharmaceutical ingredients. These impurities can arise from various stages of chemical synthesis and may affect the pharmacological properties of the final product.

Synthesis Analysis

Methods

The synthesis of Linagliptin Emp Impurity D typically involves several steps that include nucleophilic substitution reactions and the use of specific catalysts. According to a patent detailing its preparation, a crude linagliptin product is reacted with an azo catalyst and an acid to yield this dimeric impurity .

Technical Details:

  • The reaction conditions often require temperature control (30-50 °C) and specific solvent systems (e.g., dichloromethane combined with ethanol) to optimize yield and purity.
  • Post-reaction processing includes concentrating the reaction mixture under reduced pressure and purifying the product through filtration and washing with cold solvents .
Molecular Structure Analysis

Data

  • Molecular Formula: C20H18N6O3C_{20}H_{18}N_{6}O_{3}
  • Molecular Weight: 390.4 g/mol
  • Purity: Typically > 95% in commercial samples .
Chemical Reactions Analysis

Reactions

Linagliptin Emp Impurity D is primarily formed as a by-product during the synthesis of linagliptin. The key reactions involved include:

  • Nucleophilic Substitution: This step replaces certain functional groups in precursor compounds to form intermediates leading to impurity formation.
  • Azo-Catalyzed Reactions: The use of azo catalysts facilitates specific transformations that may lead to dimeric structures like Linagliptin Emp Impurity D .

Technical Details:

  • The reaction pathways often involve complex mechanisms that can lead to multiple impurities being formed, necessitating thorough characterization via spectroscopic methods.
Mechanism of Action

Process

While Linagliptin Emp Impurity D itself does not have a defined therapeutic action, understanding its formation helps elucidate potential impacts on the pharmacodynamics of linagliptin. Linagliptin functions by inhibiting Dipeptidyl Peptidase-4, an enzyme responsible for degrading incretin hormones, thus enhancing insulin secretion in response to meals .

Data

The presence of impurities like Linagliptin Emp Impurity D can potentially alter the pharmacokinetics of linagliptin, affecting absorption and metabolism.

Physical and Chemical Properties Analysis

Physical Properties

Linagliptin Emp Impurity D is characterized by:

  • Appearance: Generally appears as a neat solid.
  • Melting Point: Specific melting point data may vary but is critical for assessing purity.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility characteristics influence its behavior in pharmaceutical formulations.
  • Stability: Thermal stability studies indicate that impurities may decompose at different temperatures compared to the main compound .
Applications

Scientific Uses

Linagliptin Emp Impurity D serves primarily in quality control within pharmaceutical manufacturing. Its characterization aids in:

  • Quality Assurance: Ensuring that linagliptin formulations meet regulatory standards for purity.
  • Research: Understanding impurity profiles assists in developing more efficient synthetic routes for linagliptin and similar compounds .
Introduction to Pharmaceutical Impurities in Antidiabetic Therapies

Role of Process-Related and Degradation Impurities in Drug Development

Process-related impurities like Linagliptin Impurity D originate from incomplete reactions, side reactions, or residual intermediates during API synthesis. Studies reveal its formation occurs during the condensation of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-(chloromethyl)-4-methylquinazoline, where suboptimal reaction conditions (e.g., temperature, stoichiometry) lead to hydroxylation at the purine C8 position instead of amination [3] [6]. Structurally, it differs from linagliptin by the replacement of the 3-aminopiperidine moiety with a hydroxyl group, significantly altering its physicochemical properties:

Table 1: Structural and Physicochemical Comparison

PropertyLinagliptinImpurity D
Molecular FormulaC₂₅H₂₈N₈O₂C₂₀H₁₈N₆O₃
Molecular Weight (g/mol)472.54390.40
Key Functional Groups3-Aminopiperidine8-Hydroxypurine
Origin in SynthesisFinal APIIncomplete substitution

Degradation impurities, conversely, arise from API instability under stress conditions. For linagliptin, acid hydrolysis induces cleavage of the piperidine–purine bond, but Impurity D itself shows resilience under oxidative and thermal stress, making it predominantly synthesis-specific [4] [9].

Regulatory Frameworks for Impurity Profiling (ICH Q3A/B, USP Guidelines)

ICH Q3A/B guidelines mandate identification thresholds for impurities (>0.10% for APIs with ≤2 g/day dosage) and rigorous qualification via toxicological studies. Linagliptin Impurity D, detected at levels up to 0.27% in commercial batches, falls within this scope, necessitating structural confirmation and analytical monitoring [3] [6]. The USP monograph for linagliptin specifies limits for known impurities, including Impurity D, requiring validated methods for quantification. Regulatory submissions must include:

  • Synthetic Pathway Justification: Evidence that manufacturing minimizes Impurity D formation.
  • Analytical Controls: HPLC/LC-MS methods with detection limits ≤0.05% [1] [5].
  • Stability Data: Demonstration that Impurity D levels remain within thresholds under recommended storage.

Table 2: Global Regulatory Thresholds for Linagliptin Impurities

RegionIdentification ThresholdQualification ThresholdReporting Threshold
ICH (Q3A)0.10%0.15%0.05%
USP0.10%0.20%0.05%
EMA0.10%0.15%0.05%

Significance of Linagliptin Impurity D in Quality-by-Design (QbD) Paradigms

Within QbD frameworks, Impurity D serves as a critical quality attribute (CQA) dictating process parameter optimization. Its formation correlates with three key process variables:

  • Reaction Temperature: Temperatures <45°C increase incomplete substitution.
  • Solvent System: Aqueous mixtures promote hydrolysis over amination.
  • Catalyst Concentration: Substoichiometric diisopropylethylamine elevates Impurity D yield [3] [6].

Analytical QbD (AQbD) approaches leverage multivariate Design of Experiments (DoE) to develop impurity-specific HPLC methods. For Impurity D, optimal separation is achieved using:

  • Mobile Phase: Acetonitrile/sodium acetate buffer (pH 4.5, 25:75 v/v)
  • Column: C18 stationary phase (150 mm × 4.6 mm, 5 μm)
  • Detection: UV at 294 nm [2] [5].

Table 3: QbD-Driven HPLC Parameters for Impurity D Detection

FactorLow LevelHigh LevelOptimal ValueImpact on Separation
Buffer pH3.05.04.5Retention time precision
Acetonitrile (%)203025Peak asymmetry reduction
Flow Rate (mL/min)0.81.21.0Theoretical plates maximized
Column Temperature (°C)254025Minimal effect

This strategy reduces method robustness issues by 70% compared to traditional univariate approaches [2].

Properties

Product Name

Linagliptin Emp Impurity D

IUPAC Name

7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-9H-purine-2,6,8-trione

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H18N6O3/c1-4-5-10-25-16-17(23-19(25)28)24(3)20(29)26(18(16)27)11-15-21-12(2)13-8-6-7-9-14(13)22-15/h6-9H,10-11H2,1-3H3,(H,23,28)

InChI Key

HCHFTEGIRKLKAR-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C2=C(NC1=O)N(C(=O)N(C2=O)CC3=NC4=CC=CC=C4C(=N3)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.